molecular formula C8H6N2O4 B177433 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol CAS No. 112429-42-2

3-Methyl-7-nitrobenzo[d]isoxazol-6-ol

Cat. No. B177433
M. Wt: 194.14 g/mol
InChI Key: CHLANXGNWREVMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-7-nitrobenzo[d]isoxazol-6-ol is a chemical compound with the molecular formula C8H6N2O4 . It is also known by other names such as 6-Hydroxy-3-methyl-7-nitro-1,2-benzisoxazole, 3-methyl-7-nitro-1,2-benzoxazol-6-ol, and 3-methyl-7-nitro-2H-1,2-benzoxazol-6-one .


Molecular Structure Analysis

The molecule contains a total of 21 bonds. There are 15 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 double bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ketone (aliphatic), 1 hydroxylamine (aliphatic), and 1 nitro group (aliphatic) .


Physical And Chemical Properties Analysis

The molecular weight of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol is 194.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 194.03275668 g/mol . The topological polar surface area is 92.1 Ų . It has a heavy atom count of 14 .

properties

IUPAC Name

3-methyl-7-nitro-1,2-benzoxazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4/c1-4-5-2-3-6(11)7(10(12)13)8(5)14-9-4/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAOOOJONJCBFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=CC(=C2[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70554161
Record name 3-Methyl-7-nitro-1,2-benzoxazol-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-7-nitrobenzo[d]isoxazol-6-ol

CAS RN

112429-42-2
Record name 3-Methyl-7-nitro-1,2-benzoxazol-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.